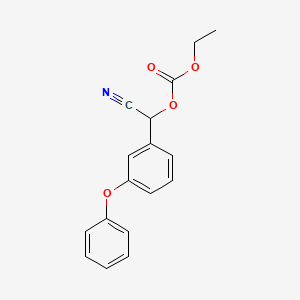
Benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione is a complex polymer known for its unique structural properties and applications. This compound is a type of polyester, which is formed through the polymerization of 1,3-benzenedicarboxylic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and 1,3-isobenzofurandione. The resulting polymer exhibits excellent thermal stability, mechanical strength, and chemical resistance, making it suitable for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione typically involves a polycondensation reaction. The process begins with the esterification of 1,3-benzenedicarboxylic acid with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol to form an intermediate ester. This intermediate is then reacted with 1,3-isobenzofurandione under controlled conditions to form the final polymer.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors under precise temperature and pressure conditions. The reaction is typically catalyzed by metal-based catalysts such as titanium or antimony compounds to enhance the reaction rate and yield. The polymerization process is carefully monitored to ensure the desired molecular weight and polymer properties are achieved.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, resulting in the conversion of carbonyl groups to hydroxyl groups.
Substitution: The polymer can participate in substitution reactions, where functional groups on the polymer chain are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are usually performed under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides, and are carried out under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl-containing compounds, while reduction reactions can produce hydroxyl-containing compounds.
Applications De Recherche Scientifique
1,3-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a model compound for studying polymerization mechanisms.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine due to its biocompatibility and mechanical properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites due to its excellent thermal and chemical resistance.
Mécanisme D'action
The mechanism of action of 1,3-benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione involves its interaction with various molecular targets and pathways. The polymer’s hydroxyl and carboxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing cellular processes and material properties. The specific pathways involved depend on the application and the environment in which the polymer is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene terephthalate (PET): A widely used polyester with similar thermal and mechanical properties.
Polybutylene terephthalate (PBT): Another polyester known for its excellent chemical resistance and mechanical strength.
Polycarbonate (PC): A polymer with high impact resistance and optical clarity, often used in similar applications.
Uniqueness
1,3-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced thermal stability and chemical resistance. This makes it particularly suitable for applications requiring high-performance materials.
Propriétés
Numéro CAS |
101316-88-5 |
|---|---|
Formule moléculaire |
C22H24O10 |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C8H6O4.C8H4O3.C6H14O3/c9-7(10)5-2-1-3-6(4-5)8(11)12;9-7-5-3-1-2-4-6(5)8(10)11-7;1-2-6(3-7,4-8)5-9/h1-4H,(H,9,10)(H,11,12);1-4H;7-9H,2-5H2,1H3 |
Clé InChI |
RVJSOEYHNBZKIG-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Numéros CAS associés |
101316-88-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


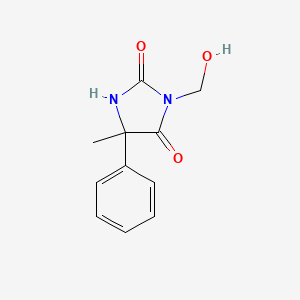
![7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14343232.png)
phosphanium](/img/structure/B14343243.png)
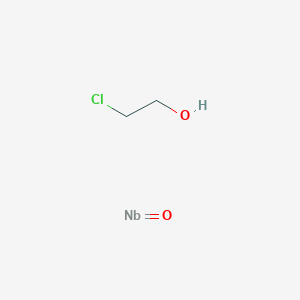
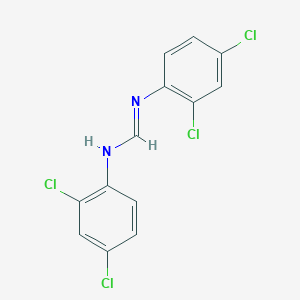
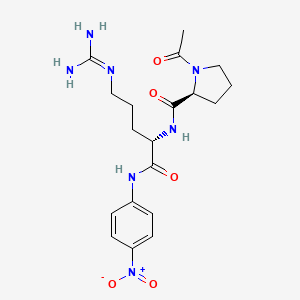
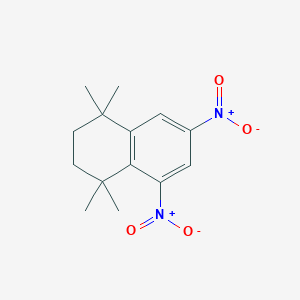
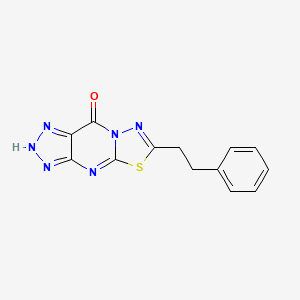
![N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide](/img/structure/B14343285.png)
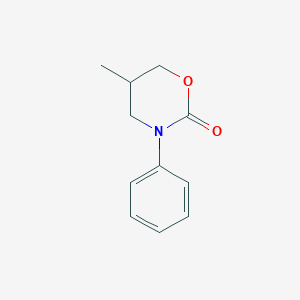
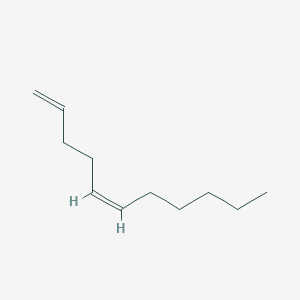
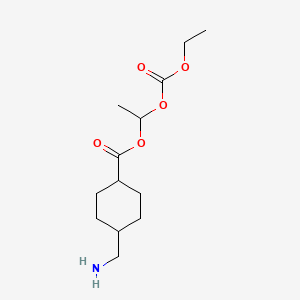
![3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol](/img/structure/B14343315.png)
